Ethyl 3-(2-hydroxyphenyl)propanoate

Catalog No.
S1901501
CAS No.
20921-04-4
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(2-hydroxyphenyl)propanoate

CAS Number

20921-04-4

Product Name

Ethyl 3-(2-hydroxyphenyl)propanoate

IUPAC Name

ethyl 3-(2-hydroxyphenyl)propanoate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3

InChI Key

HXMJMZSXBPHDKV-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC1=CC=CC=C1O

solubility

Practically insoluble to insoluble
Soluble (in ethanol)

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1O

Flavor Research:

  • Ethyl Melilotate possesses a characteristic sweet and fruity aroma. Researchers investigate its role as a flavoring agent in food science []. Its interaction with other flavor compounds and its contribution to the overall sensory profile of food products are explored [].

Biological Activity Studies:

  • Some studies suggest potential anti-inflammatory and analgesic properties of Ethyl Melilotate. Researchers are investigating its mechanisms of action and its effects on various cell lines to understand its therapeutic potential. However, more research is required to establish its efficacy and safety in humans.

Botanical and Ecological Studies:

  • Ethyl Melilotate is a naturally occurring compound found in some plants, including woodruff and sweet clover. Researchers may use its presence as a chemical marker to identify or differentiate plant species in ecological studies.

Organic Chemistry Research:

  • Ethyl Melilotate can serve as a building block or precursor for the synthesis of more complex organic molecules. Researchers may utilize it in their synthetic strategies for the development of new drugs or functional materials [].

Ethyl 3-(2-hydroxyphenyl)propanoate is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It features a propanoate group attached to a 2-hydroxyphenyl moiety, making it a member of the class of compounds known as esters. The compound is characterized by its light cream appearance and is classified as hazardous due to potential irritant effects on the skin, eyes, and respiratory system .

Research on the specific mechanism of action of Ethyl Melilotate is limited. However, its flavoring properties are likely due to its interaction with olfactory receptors in the nose []. Additionally, some studies suggest potential antioxidant and anti-inflammatory activities, but the underlying mechanisms require further investigation [, ].

Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base, it can be hydrolyzed to produce 2-hydroxyphenylpropanoic acid and ethanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can lead to different esters.
  • Esterification: The compound can react with carboxylic acids to form new esters through condensation reactions.

These reactions are crucial for its applications in organic synthesis and medicinal chemistry .

Research indicates that Ethyl 3-(2-hydroxyphenyl)propanoate exhibits biological activities that may include:

  • Antioxidant properties: It has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial activity: Some studies suggest that it may possess antibacterial properties, although further research is needed to fully elucidate these effects .

The compound's metabolites, such as ethanol and lactic acid, are known to be non-toxic and naturally occurring in biological systems .

Several methods are available for synthesizing Ethyl 3-(2-hydroxyphenyl)propanoate:

  • Claisen Condensation: This method involves the reaction of ethyl acetate with a suitable phenolic compound in the presence of a base, leading to the formation of the desired ester.
  • Esterification Reaction: Direct esterification of 2-hydroxyphenylpropanoic acid with ethanol under acidic conditions can yield Ethyl 3-(2-hydroxyphenyl)propanoate.
  • Acylation Reactions: The compound can also be synthesized through acylation of phenols using acyl chlorides or anhydrides .

Ethyl 3-(2-hydroxyphenyl)propanoate has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for antioxidant or antimicrobial therapies.
  • Food Industry: Its flavoring properties make it a candidate for use in food additives.
  • Cosmetics: The compound's potential skin benefits may lead to its incorporation into cosmetic formulations aimed at enhancing skin health .

Several compounds share structural similarities with Ethyl 3-(2-hydroxyphenyl)propanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 3-(4-hydroxyphenyl)propanoateC₁₁H₁₄O₃Similar structure but differs in hydroxyl position
Ethyl 3-(2-methylphenyl)propanoateC₁₂H₁₈O₂Contains a methyl group instead of hydroxyl
Ethyl 3-(benzyloxy)propanoateC₁₃H₁₈O₃Incorporates a benzyloxy group

Ethyl 3-(2-hydroxyphenyl)propanoate stands out due to its specific hydroxyl substitution pattern on the aromatic ring, which influences its biological activity and reactivity compared to similar compounds. This unique feature may enhance its potential applications in medicinal chemistry and other fields .

Physical Description

White solid, Slight spicy aroma

XLogP3

2.1

UNII

TWZ6V125HE

Other CAS

20921-04-4

Wikipedia

Ethyl 3-(2-hydroxyphenyl)propanoate

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-16-2023
Zhu et al. Catalytic activation of unstrained C(aryl)-C(aryl) bonds in 2,2 -biphenols. Nature Chemistry, doi: 10.1038/s41557-018-0157-x, published online 5 November 2018

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